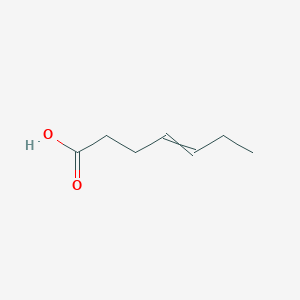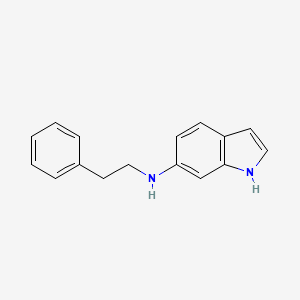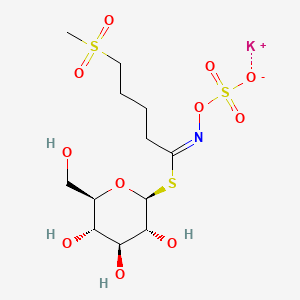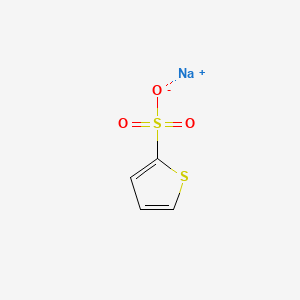
hept-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a double bond at the fourth carbon atom in the heptanoic acid chain, making it an unsaturated fatty acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-4-enoic acid can be synthesized through various methods. One common synthetic route involves the hydrolysis of hept-4-enenitrile using sodium hydroxide in ethylene glycol at 130°C . Another method includes the oxidation of cycloheptanone under Baeyer-Villiger conditions, followed by pyrolysis of the resulting ω-unsaturated acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of raw materials.
Chemical Reactions Analysis
Types of Reactions: Hept-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanoic acid.
Reduction: Reduction of the double bond can yield heptanoic acid.
Substitution: The double bond in this compound can undergo electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic addition reactions can be carried out using halogens (e.g., Br2) or hydrogen halides (e.g., HBr).
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptanoic acid.
Substitution: Halogenated heptanoic acids.
Scientific Research Applications
Hept-4-enoic acid has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: The compound is studied for its role in metabolic pathways and its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of hept-4-enoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. Additionally, its unsaturated nature allows it to participate in various biochemical reactions, influencing metabolic processes .
Comparison with Similar Compounds
Hept-4-enoic acid can be compared with other medium-chain fatty acids, such as:
Hex-4-enoic acid: Similar structure but with one less carbon atom.
Oct-4-enoic acid: Similar structure but with one more carbon atom.
Heptanoic acid: Saturated counterpart without the double bond.
Uniqueness: this compound’s unique feature is the presence of a double bond at the fourth carbon atom, which imparts distinct chemical reactivity and biological properties compared to its saturated and other unsaturated counterparts .
Properties
CAS No. |
35194-37-7 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
hept-4-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9) |
InChI Key |
KFXPOIKSDYRVKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)



![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)







![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)
